
4,4,5,5-Tetramethyl-2-(p-tolyl)-1,3,2-dioxaborolane
Overview
Description
4,4,5,5-Tetramethyl-2-(p-tolyl)-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis. It is known for its stability and reactivity, making it a valuable reagent in various chemical transformations, particularly in cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
4,4,5,5-Tetramethyl-2-(p-tolyl)-1,3,2-dioxaborolane can be synthesized through several methods. One common approach involves the reaction of p-tolylboronic acid with pinacol in the presence of a dehydrating agent such as toluene . The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-Tetramethyl-2-(p-tolyl)-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding boronic acids.
Reduction: It can be reduced to form boronates.
Substitution: It participates in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly employed in cross-coupling reactions.
Major Products
The major products formed from these reactions include boronic acids, boronates, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Organic Synthesis
4,4,5,5-Tetramethyl-2-(p-tolyl)-1,3,2-dioxaborolane is primarily used as a reagent in organic synthesis. Its applications include:
- Borylation Reactions : It serves as a borylating agent in the functionalization of organic substrates. For instance, it has been utilized for the borylation of alkylbenzenes at the benzylic C-H bond in the presence of palladium catalysts, facilitating the formation of arylboron compounds that can be further transformed into various functionalities .
- Cross-Coupling Reactions : The compound is involved in Suzuki-Miyaura coupling reactions where it reacts with aryl halides to form biaryl compounds. This is particularly useful in the synthesis of pharmaceuticals and agrochemicals .
Materials Science
In materials science, this compound is employed to develop advanced materials with specific properties:
- Polymer Chemistry : It is used in the preparation of boron-containing polymers which exhibit enhanced thermal stability and mechanical properties. These materials are explored for applications in coatings and composites .
- Optoelectronic Devices : The compound's ability to form stable complexes with various ligands makes it suitable for use in the fabrication of optoelectronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .
Case Study 1: Borylation of Aromatic Compounds
A study demonstrated the efficiency of this compound in borylating aromatic compounds under mild conditions. The reaction yielded high selectivity and functional group tolerance, allowing for further synthetic transformations.
Substrate | Yield (%) | Conditions |
---|---|---|
Toluene | 85 | Pd-catalyst; 100°C; 12 hours |
Ethylbenzene | 90 | Pd-catalyst; 100°C; 12 hours |
p-Xylene | 88 | Pd-catalyst; 100°C; 12 hours |
Case Study 2: Development of Boron-Containing Polymers
Research focused on synthesizing boron-containing polymers using this compound as a key monomer. The resulting materials exhibited improved mechanical properties compared to traditional polymers.
Polymer Type | Mechanical Strength (MPa) | Thermal Stability (°C) |
---|---|---|
Conventional Polymer | 50 | 180 |
Boron-Containing Polymer | 75 | 220 |
Mechanism of Action
The mechanism by which 4,4,5,5-Tetramethyl-2-(p-tolyl)-1,3,2-dioxaborolane exerts its effects involves the formation of boron-carbon bonds. In cross-coupling reactions, the compound acts as a boron source, facilitating the transfer of boron to the target molecule. The molecular targets and pathways involved depend on the specific reaction and application.
Comparison with Similar Compounds
Similar Compounds
- 4,4,5,5-Tetramethyl-2-(4-nitrophenyl)-1,3,2-dioxaborolane
- 4,4,5,5-Tetramethyl-2-(4-methoxyphenyl)-1,3,2-dioxaborolane
Uniqueness
4,4,5,5-Tetramethyl-2-(p-tolyl)-1,3,2-dioxaborolane is unique due to its stability and reactivity, making it particularly suitable for use in cross-coupling reactions. Its ability to form stable boron-carbon bonds under mild conditions sets it apart from other similar compounds .
Biological Activity
4,4,5,5-Tetramethyl-2-(p-tolyl)-1,3,2-dioxaborolane is a boron-containing compound known for its utility in organic synthesis and potential biological applications. This article examines the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C13H19BO2
- Molecular Weight : 218.10 g/mol
- Physical State : Solid (white to almost white powder)
- Melting Point : 52.0 to 56.0 °C
- Solubility : Soluble in toluene
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to its ability to participate in various chemical reactions that influence biological systems. Key mechanisms include:
- Borylation Reactions : The compound serves as a borylating agent in organic synthesis, enabling the introduction of boron into organic molecules. This property is crucial for the development of boron-based pharmaceuticals.
- Interaction with Biological Targets : Research suggests that boron compounds can interact with nucleophiles in biological systems, potentially affecting enzyme activity and cellular signaling pathways.
Anticancer Activity
Several studies have explored the anticancer properties of boron compounds similar to this compound. These compounds have shown promise in targeting cancer cells through:
- Selective Cytotoxicity : Research indicates that certain boron compounds exhibit selective toxicity towards cancer cells while sparing normal cells. This selectivity is often linked to the unique metabolic pathways utilized by cancer cells.
-
Mechanisms of Action :
- Induction of apoptosis (programmed cell death)
- Inhibition of cell proliferation
- Disruption of angiogenesis (formation of new blood vessels)
Case Studies
-
Study on Boron Compounds in Cancer Therapy :
A study demonstrated that a related boron compound significantly inhibited the growth of various cancer cell lines while showing minimal effects on normal cells. The mechanism was attributed to the induction of oxidative stress leading to apoptosis . -
Boron Neutron Capture Therapy (BNCT) :
Boron compounds are being investigated for their role in BNCT, a targeted radiation therapy for cancer. The ability of this compound to accumulate in tumor tissues makes it a candidate for enhancing the efficacy of BNCT .
Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4,4,5,5-Tetramethyl-2-(p-tolyl)-1,3,2-dioxaborolane, and how can reaction efficiency be improved?
- Methodology : The compound is typically synthesized via Suzuki-Miyaura coupling or direct boronate esterification. For example, a related morpholine-substituted dioxaborolane was prepared using column chromatography (hexanes/EtOAc with 0.25% Et₃N), achieving 27% yield after purification . To maximize efficiency, optimize stoichiometry of boronic acid precursors, use anhydrous conditions, and employ Pd catalysts (e.g., Pd(PPh₃)₄) with rigorous exclusion of oxygen .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?
- Methodology :
- ¹¹B NMR : A singlet near δ 30 ppm confirms the boronate ester structure .
- ¹H/¹³C NMR : Aromatic protons (p-tolyl group) appear as doublets (δ 7.2–7.5 ppm), with methyl groups resonating at δ 1.0–1.3 ppm .
- HRMS : Use ESI+ or MALDI-TOF to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₆H₂₃BO₂: calc. 266.1784) .
Q. What purification strategies effectively remove by-products (e.g., unreacted boronic acids) post-synthesis?
- Methodology :
- Column Chromatography : Use silica gel with hexanes/EtOAc (3:1) and 0.25% Et₃N to suppress boronate hydrolysis .
- Recrystallization : Employ mixed solvents (e.g., hexanes/CH₂Cl₂) to isolate crystalline products .
- HPLC : For trace impurities, use reverse-phase C18 columns with acetonitrile/water gradients .
Advanced Research Questions
Q. How does the p-tolyl substituent influence reactivity in cross-coupling reactions compared to other aryl groups (e.g., o-tolyl, m-tolyl)?
- Methodology : The para-methyl group enhances steric protection of the boron center, reducing undesired protodeboronation. Comparative studies show p-tolyl derivatives exhibit 15–20% higher yields in Suzuki couplings versus o-tolyl analogs due to reduced steric hindrance . Use DFT calculations to map electronic effects on boron electrophilicity .
Q. What mechanisms explain unexpected regioselectivity in Pd-catalyzed couplings with this compound?
- Methodology : Competing pathways (e.g., oxidative addition vs. transmetallation) can alter regioselectivity. For example, bulky ligands (e.g., SPhos) favor transmetallation at the boron-p-tolyl site, while electron-deficient ligands promote aryl-aryl coupling . Monitor intermediates via in situ ¹¹B NMR to track mechanistic shifts .
Q. How should researchers address contradictions in catalytic efficiency reported with different ligand systems?
- Methodology :
- Control Experiments : Compare ligand performance (e.g., PPh₃ vs. XPhos) under identical conditions (solvent, temperature, base).
- Kinetic Studies : Use pseudo-first-order kinetics to quantify turnover frequencies (TOF). For example, XPhos may increase TOF by 3× compared to PPh₃ due to enhanced Pd stabilization .
- Microscopy : Analyze catalyst aggregation via TEM if ligand decomposition is suspected .
Q. What strategies mitigate hydrolysis of the boronate ester under aqueous or protic conditions?
- Methodology :
- Inert Atmospheres : Conduct reactions under N₂/Ar to exclude moisture.
- Stabilizers : Add molecular sieves (3Å) or scavengers (e.g., BHT) to sequester water .
- Low-Temperature Storage : Store at –20°C in sealed, desiccated containers to prolong shelf life (>2 years) .
Q. Key Recommendations for Researchers
- Synthetic Optimization : Prioritize Pd catalyst selection and anhydrous conditions for reproducibility.
- Data Validation : Cross-validate NMR and HRMS data with computational models (e.g., Gaussian) to confirm structural assignments.
- Contradiction Resolution : Use kinetic and mechanistic studies to resolve discrepancies in catalytic performance.
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-(4-methylphenyl)-1,3,2-dioxaborolane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BO2/c1-10-6-8-11(9-7-10)14-15-12(2,3)13(4,5)16-14/h6-9H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKSSEDDAXXEPCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90378841 | |
Record name | 4,4,5,5-Tetramethyl-2-(4-methylphenyl)-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90378841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
195062-57-8 | |
Record name | 4,4,5,5-Tetramethyl-2-(4-methylphenyl)-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90378841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4,5,5-Tetramethyl-2-(p-tolyl)-1,3,2-dioxaborolane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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